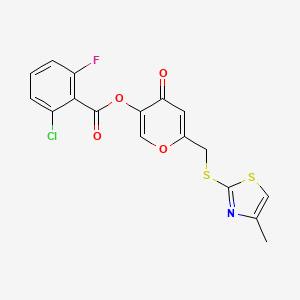

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate

Description

Properties

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClFNO4S2/c1-9-7-25-17(20-9)26-8-10-5-13(21)14(6-23-10)24-16(22)15-11(18)3-2-4-12(15)19/h2-7H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZUMISOTLVYRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClFNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is a derivative of thiazole and pyran, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.86 g/mol. The presence of multiple functional groups, including thiazole and pyran rings, suggests potential interactions with various biological targets, making it a candidate for further pharmacological studies.

Key Structural Features

| Feature | Description |

|---|---|

| Thiazole Ring | Imparts antimicrobial properties |

| Pyran Ring | Enhances interaction with enzymes |

| Chloro and Fluoro Groups | Modulate biological activity |

The mechanism of action for 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets such as enzymes or receptors within biological systems. The compound's structure allows it to bind to these targets, modulating biological pathways and exerting its effects.

Biological Activity

Research indicates that compounds similar to 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate exhibit significant pharmacological effects, including:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess considerable antibacterial and antifungal properties. For instance, derivatives have been tested against various pathogens, demonstrating moderate to excellent antimicrobial activity .

- Anticancer Potential : Compounds containing pyran rings have been evaluated for cytotoxic effects against human cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth through apoptosis induction .

- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chloro-6-fluorobenzoate:

Study 1: Antimicrobial Screening

A series of thiazole derivatives were synthesized and screened for antimicrobial activity. Most compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, confirming the potential of thiazole-containing structures in developing new antibiotics .

Study 2: Anticancer Activity

Research on thiazole-pyran hybrids indicated promising results in inhibiting cancer cell proliferation. The compounds demonstrated cytotoxic effects in vitro against various cancer cell lines, suggesting that modifications to the thiazole moiety could enhance their efficacy .

Comparison with Similar Compounds

Pyranone Derivatives with Substituted Benzoate Groups

Compound: 2-(4-Methoxyphenoxy)-6-methyl-3-oxo-3,6-dihydro-2H-pyran-4-yl benzoate (from Acta Crystallographica Section E)

- Structural Differences: Lacks the thiazole-thiomethyl substituent. Contains a 4-methoxyphenoxy group instead of the halogenated benzoate.

- Crystallographic data suggests planar geometry, which may differ from the target compound due to steric effects of the thiazole group.

Thiazole-Containing Heterocycles

Compound : (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide (from Pharmacopeial Forum)

- Structural Differences: Incorporates a hydroperoxypropan-2-yl-substituted thiazole linked via a urea moiety. Features an oxazolidinone core instead of pyranone.

- Functional Implications :

- The hydroperoxy group introduces oxidative instability, unlike the stable thioether linkage in the target compound.

- The urea backbone may enhance hydrogen-bonding capacity, a property absent in the target molecule’s ester-dominated structure.

Halogenated Benzoate Derivatives

Compound : 4-Chloro-2-oxo-3(2H)-benzothiazoleacetic acid (from Pesticide Chemicals Glossary)

- Structural Differences: Replaces the pyranone core with a benzothiazole ring. Substituted with acetic acid instead of a thiazole-thiomethyl group.

- Functional Implications: The carboxylic acid group increases hydrophilicity, contrasting with the lipophilic benzoate ester in the target compound.

Pyran-Thiazole Hybrids

Compound : 6-Methyl-5-(2-methylthiazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (from Biopharmacule Speciality Chemicals)

- Structural Differences: Utilizes a dihydropyridine scaffold rather than pyranone. Positions the thiazole at pyridine-C5 instead of pyran-C5.

- Functional Implications: The dihydropyridine system may confer redox activity, unlike the pyranone’s ketone-dominated reactivity. The carbonitrile group could enhance binding to metal ions, a feature absent in the target compound.

Research Implications and Gaps

Stability : The chloro-fluoro benzoate may confer greater metabolic stability compared to hydroperoxy or carboxylic acid derivatives .

Synthetic Challenges : The thiomethyl-thiazole linkage may require specialized synthetic routes, as seen in similar compounds from Pharmacopeial Forum .

Further experimental studies are needed to validate these hypotheses, particularly regarding solubility, toxicity, and target affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.